![molecular formula C18H16N2O2 B2388939 2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 590357-65-6](/img/structure/B2388939.png)
2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It contains an aminophenyl group, a quinoline group, and a carboxylic acid group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy . These techniques can provide information about the types of bonds present in the molecule and their arrangement.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the amino group could participate in reactions with acids or electrophiles, and the carboxylic acid group could react with bases or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Synthetic Applications and Structural Analysis
Synthetic Pathways and Crystal Structures : Research has focused on developing synthetic pathways for related quinoline derivatives and analyzing their crystal structures, which are crucial for understanding their chemical behavior and potential applications. For instance, studies have synthesized key intermediates like 4H-chromene-2-carboxylic acid derivatives, aiming to explore their structural-activity relationships, particularly in antitumor applications. These efforts highlight the versatility of quinoline derivatives in synthetic organic chemistry and their significance in developing novel therapeutic agents (Li et al., 2013).
Photolabile Protecting Groups : Quinoline derivatives have been explored as photolabile protecting groups for carboxylic acids, demonstrating improved efficiency and sensitivity for multiphoton-induced photolysis, beneficial for in vivo applications. This showcases their potential in photochemistry and biological studies where controlled release of bioactive molecules is required (Fedoryak & Dore, 2002).
Antimicrobial Activity
- Antimicrobial Properties : Another area of interest is the antimicrobial activity of quinoline derivatives. Synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives via both conventional and microwave-irradiated methods showed that these compounds exhibit a broad spectrum of activity against various gram-positive and gram-negative organisms. This suggests their potential as templates for developing new antimicrobial agents (Bhatt & Agrawal, 2010).
Biochemical Assays
- Biochemical Assays : The use of related quinoline derivatives in biochemical assays, such as those for D-amino acid oxidase activity, underscores their utility in research methodologies. The fluorescence properties of certain derivatives, like kynurenic acid produced from D-kynurenine, have been utilized to assay enzyme activities, providing a tool for biochemical and pharmacological studies (Song et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to target various cellular components, including proteins and dna .
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets through various mechanisms, such as membrane perturbation and intracellular interactions .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to changes in cellular functions .
Pharmacokinetics
Similar compounds have been found to have good bioavailability due to their water solubility and stability .
Result of Action
Similar compounds have been found to have potent antibacterial activity against both gram-positive and gram-negative strains .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .
Future Directions
properties
IUPAC Name |
2-(4-aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-10-7-11(2)17-14(8-10)15(18(21)22)9-16(20-17)12-3-5-13(19)6-4-12/h3-9H,19H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPJJQNVOFIMRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.